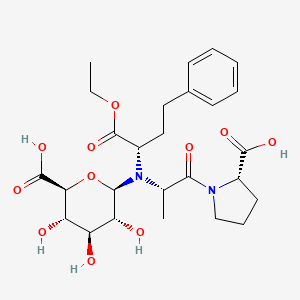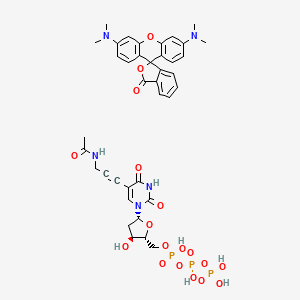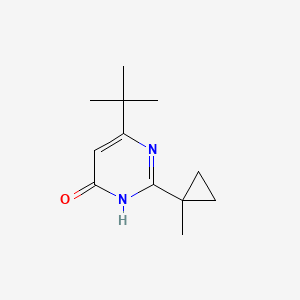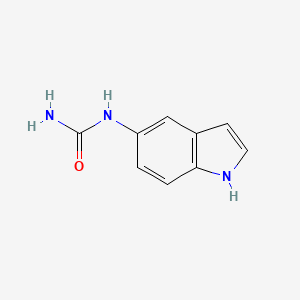![molecular formula C10H25NO2Si B13861062 O-[4-[tert-butyl(dimethyl)silyl]oxybutyl]hydroxylamine](/img/structure/B13861062.png)
O-[4-[tert-butyl(dimethyl)silyl]oxybutyl]hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-[4-[tert-butyl(dimethyl)silyl]oxybutyl]hydroxylamine: is a chemical compound that features a hydroxylamine functional group bonded to a butyl chain, which is further modified with a tert-butyl(dimethyl)silyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of O-[4-[tert-butyl(dimethyl)silyl]oxybutyl]hydroxylamine typically involves the reaction of hydroxylamine with a butyl chain that has been pre-functionalized with a tert-butyl(dimethyl)silyl group. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions. Specific reagents and catalysts may be employed to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: O-[4-[tert-butyl(dimethyl)silyl]oxybutyl]hydroxylamine can undergo various chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro compounds.
Reduction: The compound can be reduced to form amines.
Substitution: The tert-butyl(dimethyl)silyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like tetrabutylammonium fluoride (TBAF) can be used to remove the silyl group.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of new functionalized butyl derivatives.
Scientific Research Applications
O-[4-[tert-butyl(dimethyl)silyl]oxybutyl]hydroxylamine has several applications in scientific research, including:
Biology: Potential use in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which O-[4-[tert-butyl(dimethyl)silyl]oxybutyl]hydroxylamine exerts its effects involves the interaction of the hydroxylamine group with various molecular targets. The compound can participate in redox reactions, leading to the formation of reactive intermediates that can modify other molecules. The tert-butyl(dimethyl)silyl group provides stability and can be selectively removed to reveal the reactive hydroxylamine group.
Comparison with Similar Compounds
O-[4-(trimethylsilyl)butyl]hydroxylamine: Similar structure but with a trimethylsilyl group instead of tert-butyl(dimethyl)silyl.
N-tert-butylhydroxylamine: Contains a tert-butyl group directly attached to the nitrogen of hydroxylamine.
O-[4-(dimethylsilyl)butyl]hydroxylamine: Similar structure but with a dimethylsilyl group.
Uniqueness: O-[4-[tert-butyl(dimethyl)silyl]oxybutyl]hydroxylamine is unique due to the presence of the tert-butyl(dimethyl)silyl group, which provides enhanced stability and specific reactivity compared to other silyl-protected hydroxylamines. This makes it a valuable compound for selective reactions and applications in various fields.
Properties
Molecular Formula |
C10H25NO2Si |
|---|---|
Molecular Weight |
219.40 g/mol |
IUPAC Name |
O-[4-[tert-butyl(dimethyl)silyl]oxybutyl]hydroxylamine |
InChI |
InChI=1S/C10H25NO2Si/c1-10(2,3)14(4,5)13-9-7-6-8-12-11/h6-9,11H2,1-5H3 |
InChI Key |
VWCVEDNNMSSVSN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCCCON |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


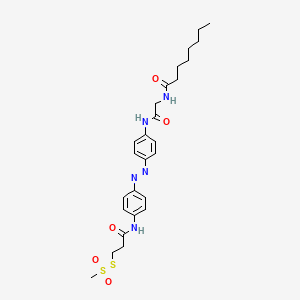
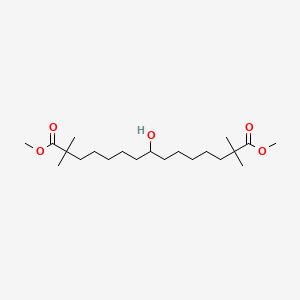
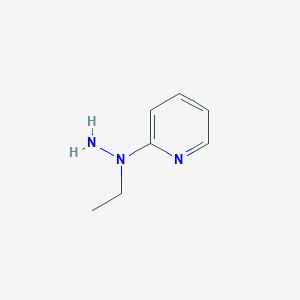
![4-[2-(2-Ethyl-4-methylimidazol-1-yl)ethyl]piperidine](/img/structure/B13861015.png)

![cyclooct-4-en-1-yl N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B13861022.png)
![[1,3-Dihydroxy-1-(7-methoxy-2-oxochromen-6-yl)-3-methylbutan-2-yl] 2-methylbut-2-enoate](/img/structure/B13861023.png)
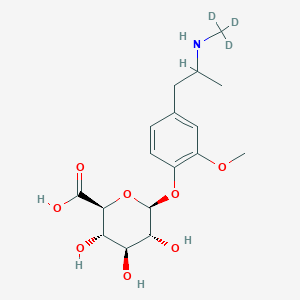
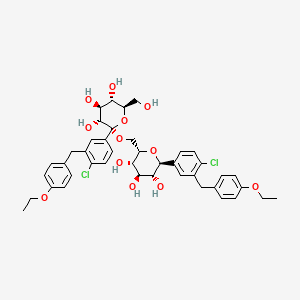
![1-(2-Aminoethyl)-3-[2-(Quinolin-3-Yl)pyridin-4-Yl]-1h-Pyrazole-5-Carboxylic Acid](/img/structure/B13861030.png)
